N-(3-acetamidopyridin-2-yl)-2-cyclohex-2-en-1-ylacetamide
Description
N-(3-acetamidopyridin-2-yl)-2-cyclohex-2-en-1-ylacetamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their significant biological applications and are often used as building blocks in pharmaceuticals due to their wide range of promising biological properties .
Properties
IUPAC Name |
N-(3-acetamidopyridin-2-yl)-2-cyclohex-2-en-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11(19)17-13-8-5-9-16-15(13)18-14(20)10-12-6-3-2-4-7-12/h3,5-6,8-9,12H,2,4,7,10H2,1H3,(H,17,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOPAOBFASPPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)NC(=O)CC2CCCC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-acetamidopyridin-2-yl)-2-cyclohex-2-en-1-ylacetamide can be achieved through a one-pot protocol. This method involves the derivatization of 3-nitropyridines to obtain the desired product. The reaction is carried out by progressively adding different reactants at room temperature, displaying good functional group tolerance and regioselectivity . The transformation is amenable to gram-scale synthesis, making it suitable for industrial production .
Chemical Reactions Analysis
N-(3-acetamidopyridin-2-yl)-2-cyclohex-2-en-1-ylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, tosyl chloride, and transition metal catalysts . The major products formed from these reactions are functionalized pyridine derivatives, which are essential for further elaborations in pharmaceutical applications .
Scientific Research Applications
N-(3-acetamidopyridin-2-yl)-2-cyclohex-2-en-1-ylacetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various bioactive molecules. In biology and medicine, it has shown potential in the treatment of microbial diseases, viral infections, and cancer . The compound’s versatility makes it an attractive area of study in organic synthesis and pharmaceutical research .
Mechanism of Action
The mechanism of action of N-(3-acetamidopyridin-2-yl)-2-cyclohex-2-en-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to biological targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
N-(3-acetamidopyridin-2-yl)-2-cyclohex-2-en-1-ylacetamide can be compared with other pyridine derivatives, such as GSK2126458, BMS-488043, and pyrido[3,4-d]pyrimidine . These compounds share similar core structures but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct biological properties and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
